
4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has an ethylphenyl group and a trifluoromethyl group attached to the pyrimidine ring, which could influence its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ethylphenyl group would provide additional aromatic stability, while the trifluoromethyl group would add electronegativity due to the presence of fluorine atoms .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethylphenyl group. The pyrimidine ring could potentially undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl group could increase its lipophilicity, potentially improving its ability to cross cell membranes if it’s used as a drug .
Applications De Recherche Scientifique
Antifungal Applications
This compound has shown potential in the realm of antifungal treatments. The structural similarity to salicylanilide esters, which have been studied for their antifungal properties against strains like Candida albicans and Aspergillus fumigatus, suggests that 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine could be synthesized into derivatives with significant antifungal activity .
Antimicrobial Photodynamic Therapy
The ethylphenyl group within the compound’s structure is reminiscent of porphyrin derivatives used in photodynamic therapy. These compounds are activated by light to produce reactive oxygen species that can kill bacteria. It’s plausible that 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine could be developed for similar applications, targeting clinically important bacteria .
Electronic Material Synthesis
Compounds with ethylphenyl groups have been utilized in the synthesis of electric and electronic materials, such as poly(3,4-ethylenedioxythiophene) (PEDT). The presence of a trifluoromethyl group in 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine could offer unique electronic properties, making it a candidate for developing new electronic materials .
Antioxidant Activity
Schiff base ruthenium metal complexes, which sometimes contain similar structural motifs to 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine , have demonstrated antioxidant properties. This suggests potential research applications in studying the compound’s capacity to scavenge free radicals .
DNA Binding Studies
The hydrazino and pyrimidine components of the compound may allow it to interact with DNA, similar to other Schiff bases. Research could explore its DNA binding affinity, which is valuable in understanding genetic processes and designing drugs that target DNA .
Cytotoxicity Analysis
Given the compound’s structural features, it could be used in cytotoxicity studies against various cancer cell lines. This would be particularly relevant for assessing its potential as a chemotherapeutic agent .
Development of Urea Derivatives
The compound could serve as a precursor for synthesizing urea derivatives, which have diverse applications ranging from agriculture to pharmaceuticals. The trifluoromethyl group, in particular, could impart unique properties to the resulting urea compounds .
Aniline Derivative Synthesis
Aniline derivatives have widespread use in dyes, pigments, and pharmaceuticals4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine could be a starting point for synthesizing novel aniline compounds with potential industrial applications .
Mécanisme D'action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. The trifluoromethyl group is often used in pharmaceuticals to increase lipophilicity and stability .
Safety and Hazards
Orientations Futures
The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to fully characterize its properties, reactivity, and potential applications. Trifluoromethylated compounds are of increasing interest in both agrochemical research and pharmaceutical chemistry .
Propriétés
IUPAC Name |
[4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c1-2-8-3-5-9(6-4-8)10-7-11(13(14,15)16)19-12(18-10)20-17/h3-7H,2,17H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPOJGYUMUMQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

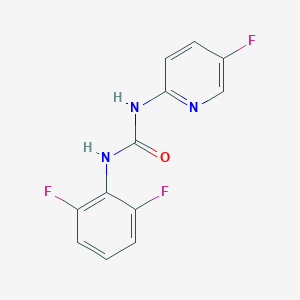
![N-(4-(((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)amino)phenyl)acetamide](/img/structure/B2971278.png)
![4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine](/img/structure/B2971279.png)
![3,3-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2971281.png)
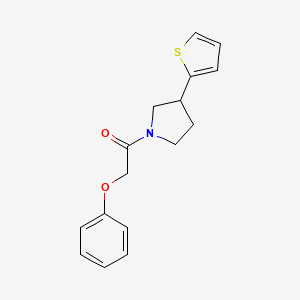
![N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2971285.png)
![4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2971286.png)
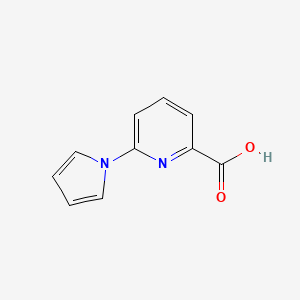
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide](/img/structure/B2971288.png)
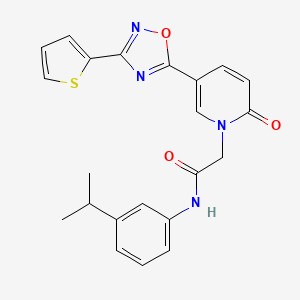

![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)
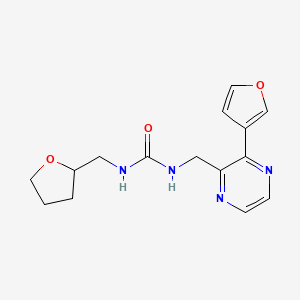
![8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2971295.png)